

# Long-Term Follow-up Data from the ARC-12 Study: A Comparative Analysis

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **ARC12**

Cat. No.: **B5004665**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the ARC-12 study, including its methodology, the mechanism of action of the investigational agents, and a comparison with existing treatment alternatives. As of the latest available information, detailed long-term follow-up data from the ARC-12 study has not been publicly released. The study is a Phase 1/1b clinical trial designed to assess the safety, tolerability, and preliminary anti-tumor activity of a novel combination therapy.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

## Introduction to the ARC-12 Study

The ARC-12 study is a multicenter, open-label, dose-escalation, and dose-expansion clinical trial evaluating the combination of AB308 and zimberelimab in patients with advanced solid tumors and hematologic malignancies.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#) The primary objective of the study is to determine the safety and tolerability of this combination, while secondary objectives include assessing its pharmacokinetic and pharmacodynamic profiles, as well as its preliminary clinical efficacy.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

The investigational agents in the ARC-12 study are:

- AB308: A humanized IgG1 monoclonal antibody that targets the T cell immunoreceptor with Ig and ITIM domains (TIGIT).[\[7\]](#)

- Zimberelimab (AB122): A humanized IgG4 monoclonal antibody that targets the programmed cell death protein 1 (PD-1).[\[8\]](#)[\[9\]](#)

## Mechanism of Action: Targeting the TIGIT and PD-1 Pathways

The combination of AB308 and zimberelimab is designed to synergistically enhance the body's anti-tumor immune response by targeting two distinct inhibitory checkpoint pathways.

- TIGIT Pathway: TIGIT is an immune checkpoint receptor expressed on various immune cells, including T cells and Natural Killer (NK) cells.[\[10\]](#)[\[11\]](#) When TIGIT binds to its ligands, such as CD155, on tumor cells, it sends an inhibitory signal that suppresses the anti-cancer activity of these immune cells.[\[11\]](#)[\[12\]](#)[\[13\]](#) AB308 is designed to block this interaction, thereby preventing the suppression of the immune response.[\[7\]](#)
- PD-1 Pathway: PD-1 is another critical immune checkpoint receptor that, when engaged by its ligands (PD-L1 and PD-L2) on tumor cells, leads to T-cell exhaustion and a diminished anti-tumor response.[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#) Zimberelimab, as a PD-1 inhibitor, blocks this interaction, effectively "releasing the brakes" on the immune system and allowing T cells to recognize and attack cancer cells.[\[8\]](#)[\[9\]](#)

By blocking both TIGIT and PD-1 pathways, the combination of AB308 and zimberelimab aims to achieve a more robust and durable anti-tumor immune response than what might be achieved with a single agent.

```
// Signaling from Tumor to T Cell CD155 -> TIGIT [label="Inhibitory Signal", color="#EA4335"];
PDL1 -> PD1 [label="Inhibitory Signal", color="#EA4335"];
```

```
// Drug Intervention AB308 [label="AB308\n(Anti-TIGIT)", shape=invhouse, fillcolor="#4285F4",
fontcolor="#FFFFFF"];
Zimberelimab [label="Zimberelimab\n(Anti-PD-1)", shape=invhouse,
fillcolor="#FBBC05", fontcolor="#FFFFFF"];
```

```
AB308 -> TIGIT [label="Blocks Interaction", color="#4285F4", style=dashed];
Zimberelimab -> PD1 [label="Blocks Interaction", color="#FBBC05", style=dashed];
```

// Outcome TIGIT -> Activation [label="Inhibits", color="#EA4335", style=dashed]; PD1 -> Activation [label="Inhibits", color="#EA4335", style=dashed]; } .dot Caption: TIGIT and PD-1 Signaling Pathway Inhibition.

## Experimental Protocols

While the complete study protocol for ARC-12 (NCT04772989) is not publicly available, the following details have been gathered from clinical trial registries and related publications.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[19\]](#)

Study Design: A Phase 1/1b, multicenter, open-label, dose-escalation, and dose-expansion study.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

- Dose Escalation Phase: To determine the recommended Phase 2 dose (RP2D) and assess the safety and tolerability of AB308 in combination with zimberelimab.
- Dose Expansion Phase: To further evaluate the safety, tolerability, and preliminary efficacy of the combination at the RP2D in specific patient cohorts with advanced malignancies.

Patient Population: Patients with histologically or cytologically confirmed advanced solid tumors or hematologic malignancies for whom standard therapy is no longer effective or tolerated. Key inclusion criteria generally include an ECOG performance status of 0 or 1 and adequate organ function. Key exclusion criteria include prior treatment with an anti-TIGIT antibody and active autoimmune disease.[\[2\]](#)[\[4\]](#)

Treatment Administration: Both AB308 and zimberelimab are administered intravenously.[\[1\]](#)

Assessments:

- Safety: Monitored through the evaluation of adverse events (AEs), serious adverse events (SAEs), and laboratory abnormalities.
- Efficacy: Preliminary efficacy is assessed by objective response rate (ORR), duration of response (DOR), and progression-free survival (PFS) according to RECIST v1.1 for solid tumors.

- Pharmacokinetics (PK): To characterize the absorption, distribution, metabolism, and excretion of AB308 and zimberelimab.
- Pharmacodynamics (PD): To assess the biological effects of the drug combination on the immune system.

// Workflow Edges Screening -> DoseEscalation; DoseEscalation -> DoseExpansion;  
DoseExpansion -> TreatmentCycle; TreatmentCycle -> Safety [label="During & After Treatment"]; TreatmentCycle -> Efficacy [label="Periodic Tumor Assessments"];  
TreatmentCycle -> PK\_PD [label="Blood Sampling"]; TreatmentCycle -> FollowUp [label="Post-Treatment"]; } .dot Caption: Generalized ARC-12 Study Workflow.

## Comparison with Alternative Treatments

Given the broad patient population of the ARC-12 study (advanced solid tumors and hematologic malignancies), the alternative treatments are diverse and depend on the specific cancer type, prior therapies, and patient characteristics.

**Advanced Solid Tumors (Post-Immunotherapy Progression):** For patients with advanced solid tumors who have progressed on prior immunotherapy, treatment options are often limited and may include:

- Chemotherapy: Standard-of-care chemotherapy regimens specific to the tumor type.
- Targeted Therapy: If the tumor harbors specific molecular alterations for which targeted agents are available.
- Clinical Trials: Participation in clinical trials of novel agents or combinations is a critical option.
- Continuation of Immunotherapy Beyond Progression: In some cases, continuing immunotherapy, sometimes in combination with other agents, may be considered, although this is an area of active research.

**Relapsed/Refractory Non-Hodgkin Lymphoma (NHL):** For patients with relapsed or refractory NHL, particularly Diffuse Large B-Cell Lymphoma (DLBCL), a variety of treatment options exist, including:

- Second-line Chemotherapy: Regimens such as R-ICE, R-DHAP, or R-GDP, often as a bridge to consolidative therapy.
- High-Dose Therapy and Autologous Stem Cell Transplantation (ASCT): A standard of care for eligible patients who respond to salvage chemotherapy.
- CAR T-Cell Therapy: Several CAR T-cell products are approved for relapsed/refractory DLBCL and have shown significant efficacy.
- Targeted and Novel Agents: A growing number of targeted therapies are available, including antibody-drug conjugates (e.g., polatuzumab vedotin), bispecific antibodies, and other novel agents.

The following table provides a conceptual comparison of the ARC-12 combination with these alternatives. Note: This table is illustrative due to the absence of specific long-term data from the ARC-12 study.

| Treatment Modality            | Mechanism of Action                                             | Potential Advantages                                                           | Potential Disadvantages                                                            |
|-------------------------------|-----------------------------------------------------------------|--------------------------------------------------------------------------------|------------------------------------------------------------------------------------|
| ARC-12 (AB308 + Zimberelimab) | Dual immune checkpoint inhibition (TIGIT and PD-1)              | Potential for synergistic and durable immune-mediated anti-tumor activity.     | Efficacy and long-term safety are still under investigation.                       |
| Chemotherapy                  | Cytotoxic effects on rapidly dividing cells                     | Well-established efficacy in many tumor types.                                 | Significant toxicity and potential for drug resistance.                            |
| Targeted Therapy              | Inhibition of specific molecular pathways driving cancer growth | High response rates in biomarker-selected populations.                         | Development of resistance is common; applicable only to a subset of patients.      |
| CAR T-Cell Therapy            | Genetically engineered T cells to target tumor antigens         | Potential for deep and durable responses, even in heavily pretreated patients. | Complex manufacturing process, significant toxicities (CRS, ICANS), and high cost. |

## Conclusion

The ARC-12 study is investigating a promising dual immunotherapy combination that targets the TIGIT and PD-1 pathways. The scientific rationale for this combination is strong, with the potential to overcome immune resistance and induce robust anti-tumor responses. However, without the long-term follow-up data, a definitive comparison of its efficacy and safety relative to established standards of care and other novel therapies is not yet possible. The results of the ARC-12 study are eagerly awaited to determine the future role of AB308 in combination with zimberelimab in the treatment landscape for advanced cancers. As data from this and other ongoing studies become available, a clearer picture of the clinical utility of this combination will emerge.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. AB308 + Zimberelimab for Advanced Cancers · Info for Participants · Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. clinicaltrial.be [clinicaltrial.be]
- 4. Facebook [cancer.gov]
- 5. arcusbio.com [arcusbio.com]
- 6. trials.arcusbio.com [trials.arcusbio.com]
- 7. arcusbio.com [arcusbio.com]
- 8. What is Zimberelimab used for? [synapse.patsnap.com]
- 9. Facebook [cancer.gov]
- 10. jitc.bmj.com [jitc.bmj.com]
- 11. Frontiers | Update in TIGIT Immune-Checkpoint Role in Cancer [frontiersin.org]
- 12. conigen.com [conigen.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Review: The Role of the PD-1 Pathway in Immunotherapy - Personalized Medicine in Oncology [personalizedmedonc.com]
- 16. PD-1/PD-L1 pathway: current researches in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. oaepublish.com [oaepublish.com]
- 19. NCT04772989 : Clinical Trial Detail - Cancer Knowledgebase (CKB) [ckb.genomenon.com]

- To cite this document: BenchChem. [Long-Term Follow-up Data from the ARC-12 Study: A Comparative Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b5004665#long-term-follow-up-data-from-the-arc-12-study\]](https://www.benchchem.com/product/b5004665#long-term-follow-up-data-from-the-arc-12-study)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)